molecular formula C12H21NO2S B13462098 exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

Cat. No.: B13462098
M. Wt: 243.37 g/mol
InChI Key: GJHCXQVVHRGCDN-ULKQDVFKSA-N
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Description

exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is a bicyclic tertiary amine derivative with a sulfur-containing mercapto (-SH) group at the 3-position and a tert-butyl carbamate protective group. Its molecular formula is C₁₂H₂₁NO₂S, with a molecular weight of 243.37 g/mol and a purity ≥98% . The compound’s CAS number is 1936385-35-1, and it is used as a key intermediate in medicinal chemistry, particularly for synthesizing ligands targeting neurological receptors .

The bicyclo[3.2.1]octane scaffold provides conformational rigidity, while the tert-butyl ester enhances solubility in organic solvents and stability during synthetic steps. The exo configuration of the mercapto group ensures spatial accessibility for nucleophilic reactions or metal coordination .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GJHCXQVVHRGCDN-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)S

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Compounds with different ester or mercapto derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable in the development of new chemical entities .

Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .

Medicine: Its unique structure can be exploited to develop new therapeutic agents .

Industry: In the industrial sector, it is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The bicyclic structure allows for specific binding to receptors or enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogues, focusing on substituents at the 3-position and their physicochemical properties:

Compound Name Substituent (Position 3) CAS Number Molecular Weight (g/mol) Purity Key Applications/Properties References
exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester -SH (exo) 1936385-35-1 243.37 ≥98% Nucleophilic reactivity, metal chelation
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate =O (keto) 185099-67-6 225.29 97% Precursor for amine derivatives
tert-Butyl exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate -OH (exo) 194222-05-4 227.30 N/A Metabolite synthesis (e.g., flubatine)
tert-Butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate -OH (endo) 143557-91-9 227.30 97% Stereoselective drug intermediates
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate -NH₂ (exo) 744183-20-8 226.30 N/A Peptide coupling, kinase inhibitors
Exo-3-(1H-Indol-3-yl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester Indole (exo) N/A 325.40 N/A Serotonin receptor modulation

Physicochemical and Functional Properties

Solubility and Stability :

  • The tert-butyl ester group improves lipophilicity, making all analogues soluble in THF, DCM, and ethyl acetate.
  • The mercapto (-SH) group in the target compound increases polarity compared to the oxo or hydroxy derivatives, enhancing water solubility in basic conditions .
  • The keto derivative (CAS 185099-67-6) is prone to nucleophilic attack at the carbonyl, enabling further derivatization .

Reactivity: Mercapto Group: Forms disulfide bonds or coordinates with metals (e.g., gold nanoparticles) . Hydroxy Group: Participates in hydrogen bonding, influencing binding affinity in drug-receptor interactions (e.g., flubatine metabolites) . Amino Group: Used in amide bond formation for peptide-like therapeutics .

Biological Activity

Chemical Structure and Properties
The compound exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is characterized by its unique bicyclic structure, which is a derivative of the 8-azabicyclo[3.2.1]octane core. Its molecular formula is C12H21NO2SC_{12}H_{21}NO_2S with a molecular weight of approximately 243.37g/mol243.37\,g/mol . This compound features a mercapto group (-SH), which is significant for its biological activity.

Biological Activity
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family, including exo-3-Mercapto derivatives, exhibit a range of biological activities, particularly in relation to their interactions with opioid receptors and potential therapeutic applications.

The biological activity of this compound primarily involves its role as a mu-opioid receptor antagonist . This mechanism is crucial in managing conditions associated with opioid receptor activity, such as pain management and opioid-induced bowel dysfunction . The compound's ability to selectively block these receptors can alleviate gastrointestinal side effects without compromising analgesic effects.

Case Studies and Research Findings

  • Mu-opioid Receptor Antagonism
    In a study focusing on the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives, researchers demonstrated that compounds similar to exo-3-Mercapto effectively inhibited mu-opioid receptor activity in vitro, suggesting potential for development as therapeutic agents for treating opioid-related disorders .
  • Antimicrobial Properties
    Another area of investigation has been the antimicrobial properties of this class of compounds. Preliminary results indicate that the presence of the mercapto group enhances antimicrobial activity against various bacterial strains, although specific data on exo-3-Mercapto is limited .
  • Synthesis and Structural Activity Relationship (SAR)
    The synthesis of exo-3-Mercapto derivatives has been explored extensively, revealing that modifications to the bicyclic structure can significantly influence biological activity . For instance, variations in substituents at the nitrogen or sulfur positions have been linked to altered receptor binding affinities and biological responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundMu-opioid receptor antagonist
8-Azabicyclo[3.2.1]octane derivativesAntimicrobial
8-Azabicyclo[3.2.1]octane analogsEnzyme inhibitors

Q & A

Q. What are the key synthetic strategies for preparing exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester?

The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane scaffold. A common approach includes:

  • Boc protection : Introduction of the tert-butyl carbamate group to stabilize the nitrogen atom during subsequent reactions .
  • Radical-mediated functionalization : For example, radical azidonation or thiol introduction at the 3-position, as demonstrated in analogous bicyclic systems using DMF as a reaction additive to optimize yields .
  • Stereochemical control : Use of chiral catalysts or stereospecific reagents to ensure the exo-configuration of the mercapto group.

Q. How is the stereochemistry of the exo-3-mercapto group confirmed?

  • X-ray crystallography : Definitive confirmation of the exo-configuration via single-crystal analysis .
  • 2D NMR techniques : NOESY or ROESY to detect spatial proximity between the mercapto group and adjacent protons in the bicyclic framework .

Q. What analytical methods are critical for purity assessment?

  • HPLC-MS : To detect impurities (e.g., incomplete Boc deprotection byproducts) and quantify purity (>95% is typical for research-grade material) .
  • Elemental analysis : Validates molecular formula integrity, especially after functionalization steps .

Q. How should researchers handle this compound safely in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (refer to GHS hazard classifications) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Advanced Questions

Q. How can regiochemical contradictions during functionalization be resolved?

  • Computational modeling : Density Functional Theory (DFT) calculations predict reactive sites on the bicyclic scaffold, guiding reagent selection (e.g., electrophilic vs. nucleophilic agents) .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify dominant pathways and adjust temperatures/solvents accordingly .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and reduce side reactions .
  • Catalytic systems : Palladium or copper catalysts for cross-coupling reactions at the 3-mercapto position, with Boc protection retained to prevent nitrogen coordination .

Q. How does the tert-butyl ester influence the compound’s reactivity in medicinal chemistry applications?

  • Steric protection : The bulky tert-butyl group shields the carbamate nitrogen, preventing undesired nucleophilic attacks during downstream reactions .
  • Controlled deprotection : Acidic conditions (e.g., TFA) selectively remove the Boc group while preserving the mercapto functionality for conjugation (e.g., disulfide bond formation) .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Purification bottlenecks : Chromatography is often required to separate diastereomers; switching to crystallization-based purification (e.g., using hexane/EtOAc) improves scalability .
  • Oxidative stability : The mercapto group is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are critical during storage .

Q. How can researchers design libraries based on this scaffold for structure-activity relationship (SAR) studies?

  • Combinatorial synthesis : React the 3-mercapto group with diverse electrophiles (e.g., alkyl halides, Michael acceptors) to generate derivatives .
  • Parallel synthesis : Use automated platforms to vary substituents on the bicyclic core while monitoring biological activity (e.g., monoamine transporter inhibition assays) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Radioligand binding assays : Measure affinity for targets like dopamine transporters (DAT) using tritiated ligands in cell membranes .
  • Uptake inhibition studies : Fluorescent probes (e.g., ASP⁺) quantify inhibition of serotonin/norepinephrine transporters in transfected HEK cells .

Data Contradiction Analysis

Q. How to address conflicting NMR data on the exo/endo ratio?

  • Variable-temperature NMR : Resolves dynamic equilibria by cooling the sample to “freeze” conformational exchange .
  • Chiral derivatization : Convert the mercapto group into a diastereomeric mixture using a chiral auxiliary (e.g., Mosher’s acid) for precise integration .

Q. Why might HPLC purity values conflict with mass spectrometry data?

  • Ion suppression in MS : Co-eluting impurities may not ionize, leading to overestimation of purity. Cross-validate with evaporative light scattering detection (ELSD) .
  • Degradation during analysis : Ensure sample stability in the HPLC mobile phase (e.g., avoid basic conditions that hydrolyze the Boc group) .

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